N-(5-chloro-2-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenyl group, an imidazole ring, and a chloromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the imidazole ring, sulfonylation, and subsequent coupling reactions. One common method involves the reaction of 4-(benzenesulfonyl)-2-phenyl-1H-imidazole with 5-chloro-2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: These compounds share structural similarities with the imidazole ring and phenyl groups.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Imidazole containing compounds: These compounds are widely studied for their therapeutic potential and chemical reactivity.
Uniqueness
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20ClN3O4S2 |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O4S2/c1-32-20-13-12-17(25)14-19(20)26-21(29)15-33-23-24(34(30,31)18-10-6-3-7-11-18)28-22(27-23)16-8-4-2-5-9-16/h2-14H,15H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
UWCWRZBAWQHSCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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